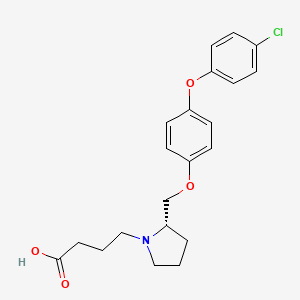
DM1-MCC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DM1-MCC is anticancer drug DM1 with a MCC linker. DM1-MCC is a useful precursor to make anti-body drug conjugates.
Applications De Recherche Scientifique
Improved ADC Therapeutic Activity : The conjugation of DM1 (a microtubule inhibitor) to trastuzumab (an antibody) has shown improved safety and clinical activity in cancer treatment. Research suggests that the therapeutic activity of trastuzumab maytansinoid ADCs can be enhanced through chemical modification of the linker-drug and antibody engineering. This includes strategies to increase drug load and prevent DM1 release in plasma, leading to more effective ADCs compared to clinically approved versions (Pillow et al., 2014).
Conjugation Site Analysis : The conjugation sites of DM1 on antibodies significantly impact the properties of ADCs like stability and pharmacokinetics. A study using a T-DM1 biosimilar (trastuzumab non-cleavably linked to DM1) as a model found specific preferences for DM1 conjugation on several lysine residues, consistent across production batches. This conjugation site analysis is vital for product characterization and routine lot release and stability testing of manufactured ADCs (Sang et al., 2017).
Antitumor Activity in Hematological Malignancies : An anti-CD30 antibody-drug conjugate incorporating DM1 has shown potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity. This ADC, known as anti-CD30-MCC-DM1, was effective in vitro and induced tumor regression in various lymphoma cell models in vivo. Its safety and pharmacokinetics profiles in cynomolgus monkeys support its use as a treatment for these malignancies (Shen et al., 2019).
Clinical Experience in Merkel Cell Carcinoma (MCC) : IMGN901, a novel CD56-targeting anticancer agent consisting of DM1 attached to a CD56-binding monoclonal antibody, has shown promising results in the treatment of MCC, a neuroendocrine cancer of the skin. Clinical trials have observed significant clinical benefits in patients with MCC, including complete responses and stable disease states (Woll et al., 2009).
Pharmacokinetics and Catabolism of ADCs : The pharmacokinetics and catabolism of trastuzumab-maytansinoid conjugates like T-DM1 have been a focus of study. These ADCs, with different linkers, show high in vitro potency, with T-DM1 displaying greater potency in certain breast cancer cell lines. Studies suggest that the catabolism kinetics for different conjugates are similar, and in vivo potencies of the conjugates are comparable (Erickson et al., 2012).
Propriétés
Numéro CAS |
1228105-53-0 |
|---|---|
Nom du produit |
DM1-MCC |
Formule moléculaire |
C₄₇H₆₃ClN₄O₁₄S |
Poids moléculaire |
975.54 |
Nom IUPAC |
N/A |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DM1-MCC; DM-1-MCC. N2’-Deacetyl-N2’-[3-[[1-[(4-carboxycyclohexyl)methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-maytansine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



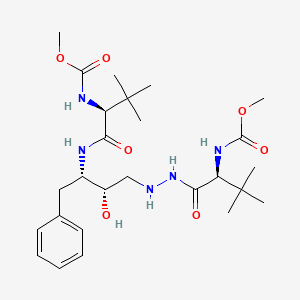
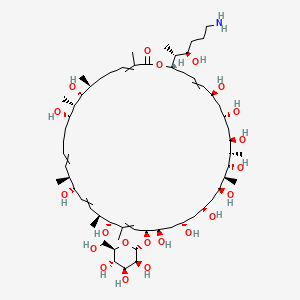
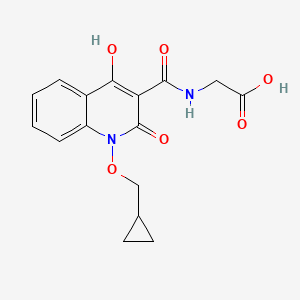
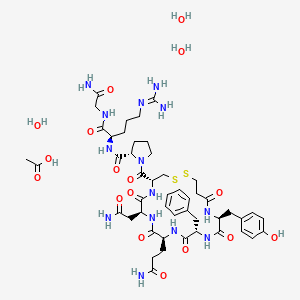
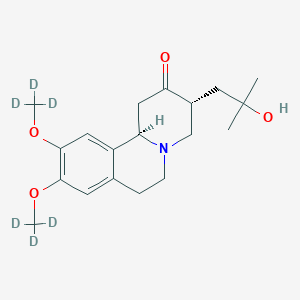
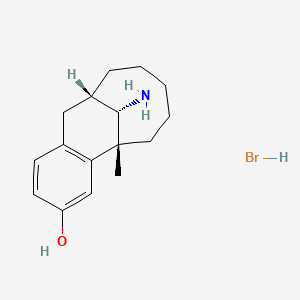
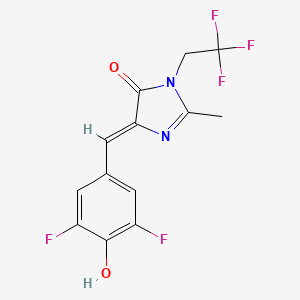
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
